2,3,4-三甲氧基苯甲酸甲酯

概述

描述

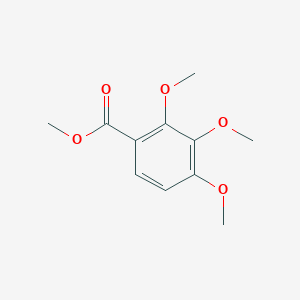

Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .

Synthesis Analysis

Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis

The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .Physical And Chemical Properties Analysis

Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .科学研究应用

抗氧化特性

2,3,4-三甲氧基苯甲酸甲酯: 衍生物以其非凡的抗氧化特性而闻名。 它们保护组织免受活性氧的侵害,活性氧会降解 DNA、脂质和蛋白质等关键生物分子,可能导致衰老、癌症、阿尔茨海默病和糖尿病等退行性疾病 .

抗菌活性

这些化合物表现出显著的抗菌活性。 它们的结构与植物中天然存在的次级代谢产物密切相关,例如没食子酸和没食子酸甲酯,这些代谢产物是植物抵御病原体的防御系统的一部分 .

抗炎作用

2,3,4-三甲氧基苯甲酸甲酯 衍生物的抗炎特性使其在炎症相关疾病的研究中具有价值,并可能导致新型抗炎药物的开发 .

抗癌研究

研究表明这些衍生物具有抗癌特性。 它们正在被研究用于癌症预防和治疗,特别是在靶向自由基和保护细胞结构方面 .

黑色素生成抑制

在皮肤病学领域,这些化合物正在研究其抑制黑色素生成的能力。 它们可以作为减色素沉着剂,为色素沉着过度、雀斑和黄褐斑等疾病提供治疗选择 .

护肤品和化妆品

由于其抗黑色素生成和抗氧化作用,2,3,4-三甲氧基苯甲酸甲酯 衍生物是护肤品和化妆品中作为新型减色素沉着剂和抗氧化剂的潜在候选者 .

晶体学和结构分析

已经确定了这些衍生物的晶体结构,这对理解它们的物理和化学性质至关重要。 这些信息对于设计具有所需生物活性的新型化合物至关重要 .

与仿生系统的相互作用

已经进行了涉及差示扫描量热法、X 射线衍射和其他技术的研究所,以了解这些衍生物与仿生系统的相互作用,这对于药物递送系统的开发和理解药物-膜相互作用至关重要 .

作用机制

While the specific mechanism of action for Methyl 2,3,4-trimethoxybenzoate is not well-documented, related compounds such as Methyl 3,4,5-trimethoxybenzoate are known for their antioxidant and free radical scavenging properties . They are used to protect tissues and key metabolisms against reactive oxygen species, which can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins .

安全和危害

属性

IUPAC Name |

methyl 2,3,4-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUKTYILRUMKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552949 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6395-18-2 | |

| Record name | Methyl 2,3,4-trimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)